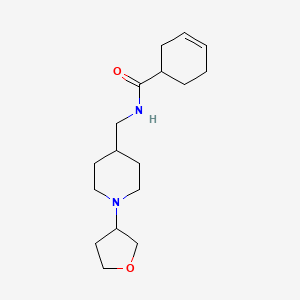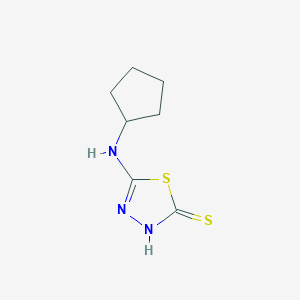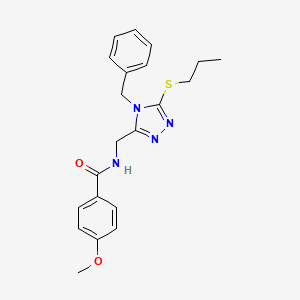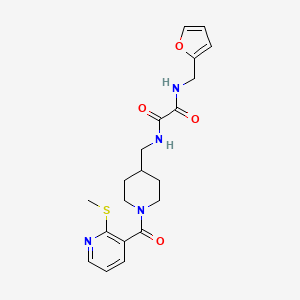![molecular formula C19H12FN3O2 B2724858 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 888413-88-5](/img/structure/B2724858.png)
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a fluorophenyl group and a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .
Synthesis Analysis
The synthesis of such compounds typically involves the formation of the oxadiazole ring, which can be achieved through several methods, including the cyclization of appropriate precursors . The fluorophenyl and naphthalene moieties can be introduced through various coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the fluorophenyl group, and the naphthalene moiety. The presence of these groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the fluorophenyl and naphthalene groups might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Scintillation Materials
Plastic Scintillators Based on Polymethyl Methacrylate : Research has explored the use of 1,3,4-oxadiazoles, including compounds similar to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide, as luminescent activators in plastic scintillators. These materials are vital for radiation detection and measurement, with applications in nuclear physics, medical imaging, and security screening. The study highlights the potential of these compounds to improve the scintillation efficiency, optical transparency, and stability of plastic scintillators under various conditions (Salimgareeva & Kolesov, 2005).
Polymers and Electronics
Di- and Tetraphenylsilyl-containing Heterochain and Heterocyclic Polymers : This review discusses the synthesis and applications of polymers containing 1,3,4-oxadiazole units for use in electronics and microelectronics. These polymers exhibit desirable properties for creating materials used in advanced technological applications, demonstrating the broad utility of 1,3,4-oxadiazole derivatives in developing new materials for electronic devices (Brumǎ, Rusanov, & Belomoina, 2004).
Medicinal Chemistry
Heterocyclic Naphthalimides as New Skeleton Structure of Compounds : Naphthalimide derivatives, closely related to the chemical structure , have shown extensive potential in medicinal applications. This comprehensive review emphasizes their role as anticancer agents, highlighting some derivatives that have entered clinical trials. Moreover, naphthalimide-based developments for treating various diseases are actively expanding, illustrating the significant therapeutic potential of these compounds in medicinal chemistry (Gong, Addla, Lv, & Zhou, 2016).
Drug Development
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development : This review underscores the pharmacological diversity of 1,3,4-oxadiazole compounds, noting their wide range of applications beyond just polymers and electronic materials. Their roles as bioactive molecules in drug development, with potential activities across various therapeutic areas, demonstrate the chemical's versatility and importance in the pharmaceutical industry (Rana, Salahuddin, & Sahu, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2/c20-16-9-7-13(8-10-16)18-22-23-19(25-18)21-17(24)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKTXTSBKFSMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-cyanophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2724775.png)
![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)

![trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine](/img/structure/B2724780.png)
![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2724789.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide](/img/structure/B2724791.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2724794.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide](/img/structure/B2724798.png)